3'-(3-Chlorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
Description
The compound 3'-(3-Chlorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a structurally complex spirocyclic molecule featuring a thiazolidine dione dioxide core fused with an indoline scaffold. Key structural attributes include:
- 3-Chlorophenyl substituent: Aromatic ring with a chlorine atom at the meta position.
- 2-Methylbenzyl group: Benzyl substituent with a methyl group at the ortho position.
- Spiro junction: Connects the indoline and thiazolidine dione dioxide moieties.
- Dioxide functionality: Sulfur atoms in the thiazolidine ring are oxidized to sulfones.
This compound belongs to a class of spirocyclic thiazolidinones, which are recognized for their diverse pharmacological activities, including anticancer and antibacterial properties .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1'-[(2-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-7-2-3-8-17(16)14-26-21-12-5-4-11-20(21)24(23(26)29)27(22(28)15-32(24,30)31)19-10-6-9-18(25)13-19/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCJFKXNZJEUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3’-(3-Chlorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone involves multiple steps, typically starting with the preparation of the indole and thiazolidine precursors. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the spiro linkage. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’-(3-Chlorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spiro compounds.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules and potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3’-(3-Chlorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of spirocyclic thiazolidinones are highly influenced by substituents on the aromatic rings and the nature of the spiro system. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position and Bioactivity: The 3-chlorophenyl group in the target compound differs from the 4-chlorophenyl substituent in ’s anticancer-active analogue . Fluorine vs. Chlorine: The fluorophenyl analogue () exhibits a higher logP (4.35), suggesting increased lipophilicity compared to the target compound’s chlorophenyl group .
Benzyl Substituents :
- The 2-methylbenzyl group in the target compound introduces steric hindrance compared to the 3-methylbenzyl () or unsubstituted benzyl groups . This could impact solubility and membrane permeability.
Dioxide Functionality: The thiazolidine dione 1',1'-dioxide moiety in the target compound enhances polarity compared to non-oxidized thiazolidinones (e.g., ’s analogue with a single dione group) .
Physicochemical Properties
- logP and Solubility: The fluorophenyl analogue () has a logP of 4.35, indicating moderate lipophilicity .
- Thermal Stability : The 4-methoxyphenyl analogue () melts at 117–119°C, suggesting that electron-donating groups (e.g., OMe) lower melting points compared to halogenated derivatives .
Biological Activity
The compound 3'-(3-Chlorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a member of the spiro[indoline] class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . It features a spiro structure that combines an indoline moiety with a thiazolidine ring. The presence of the chlorophenyl and methylbenzyl groups contributes to its biological properties.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against different cancer types:
These values indicate that the compound exhibits significant cytotoxicity, particularly against breast and lung cancer cell lines.
The mechanisms underlying the antiproliferative effects of this compound appear to involve multiple pathways:
- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, a crucial process for cell division. This was evidenced by an IC50 value of 1.68 µM in tubulin polymerization assays, suggesting it acts similarly to known microtubule inhibitors like colchicine .
- Apoptosis Induction : Flow cytometric analysis revealed that treatment with this compound induces apoptosis in cancer cells, evidenced by increased sub-G1 populations in cell cycle analysis. This indicates a potential for triggering programmed cell death in malignant cells .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, further contributing to its antiproliferative effects .
Case Studies
Several studies have investigated the biological activity of related compounds within the spiro[indoline] family:
- Study on Indole Derivatives : A study evaluated various indole derivatives and found that compounds similar in structure to our target compound exhibited significant antiproliferative activities against MCF-7 and A549 cell lines with IC50 values comparable to those reported for our compound .
- Mechanistic Insights from Molecular Docking : Molecular docking studies have been employed to elucidate the binding interactions of these compounds with tubulin at the colchicine binding site, providing insights into their mechanisms of action .
Q & A
Q. What are the recommended synthetic routes for 3'-(3-Chlorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide?
The synthesis typically involves multi-step protocols starting with indoline and thiazolidine precursors. Key steps include:
- Cyclocondensation : Reacting substituted indoline-2-one with 3-chlorophenyl isothiocyanate to form the spiro-thiazolidine core .
- Oxidation : Introducing 1',1'-dioxide moieties via oxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled acidic conditions .
- Functionalization : Alkylation at the indoline nitrogen using 2-methylbenzyl bromide in the presence of a base (e.g., KCO) to achieve regioselectivity .
Critical Note : Solvent choice (e.g., DMF for alkylation, toluene for cyclization) and temperature control (reflux vs. room temperature) significantly impact yield and purity .
Q. How is structural characterization of this spiro compound performed?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : H and C NMR identify substituent positions and stereochemistry. For example, the spiro carbon (C3 of indoline) typically appears at δ 65–70 ppm in C NMR, while the dione carbonyls resonate near δ 170 ppm .
- X-ray Diffraction : Single-crystal X-ray analysis confirms the spirocyclic geometry and dihedral angles between aromatic rings (e.g., 85–90° for indoline and thiazolidine planes) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M+H] at m/z 493.0952 for CHClNOS) .
Q. What preliminary biological screening approaches are used for this compound?
- Antibacterial Assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety profiles at 10–100 µM concentrations .
- Enzyme Inhibition : Testing against targets like COX-2 or α-glucosidase using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can contradictory antibacterial data between in vitro and in vivo models be resolved?
Contradictions often arise due to bioavailability or metabolic instability. Mitigation strategies include:
- Pharmacokinetic Profiling : LC-MS/MS analysis of plasma and tissue samples to measure compound half-life and metabolite formation .
- Proteomic Mapping : Identifying bacterial resistance mechanisms (e.g., efflux pump upregulation) via comparative proteomics of treated vs. untreated pathogens .
- Structural Optimization : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility without compromising spirocyclic rigidity .
Q. What methodologies are used to analyze diastereoselectivity during synthesis?
- Chiral HPLC : Separating enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
- NOESY NMR : Detecting spatial proximity between protons (e.g., indoline H4 and thiazolidine H2') to confirm relative configurations .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict steric and electronic barriers in transition states, guiding solvent/catalyst selection .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog Synthesis : Varying substituents (e.g., replacing 3-chlorophenyl with 3-fluorophenyl) to assess electronic effects on bioactivity .
- Fragment-Based Design : Deconstructing the spiro scaffold into indoline and thiazolidine fragments to identify critical pharmacophores .
- Crystallographic Analysis : Comparing X-ray structures of active vs. inactive analogs to pinpoint steric clashes or hydrogen-bonding disruptions .
Q. What strategies address low yields in the final oxidation step to form the 1',1'-dioxide?
- Catalyst Screening : Testing oxidizing agents like NaIO/RuCl or TEMPO/PhI(OAc) for improved efficiency .
- Solvent Optimization : Using polar aprotic solvents (e.g., acetonitrile) to stabilize reactive intermediates .
- In Situ Monitoring : Raman spectroscopy to track reaction progress and minimize over-oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
